N,N-Dimethylacetamide-2,2,2-D3

LC-MS Therapeutic Drug Monitoring Bioanalytical Method Validation

N,N-Dimethylacetamide-2,2,2-D3 (CAS 20255-66-7), also known as DMAc-d3, is a site-specifically deuterated isotopologue of the aprotic organic solvent N,N-dimethylacetamide (DMAc). It is characterized by the substitution of the three acetyl methyl protons with deuterium atoms, resulting in a molecular formula of C4H6D3NO and a molecular weight of 90.14 g/mol.

Molecular Formula C4H9NO
Molecular Weight 90.14 g/mol
Cat. No. B1433922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylacetamide-2,2,2-D3
Molecular FormulaC4H9NO
Molecular Weight90.14 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C
InChIInChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3
InChIKeyFXHOOIRPVKKKFG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylacetamide-2,2,2-D3 (DMAc-d3): Stable Isotope-Labeled Internal Standard for MS and NMR Quantification


N,N-Dimethylacetamide-2,2,2-D3 (CAS 20255-66-7), also known as DMAc-d3, is a site-specifically deuterated isotopologue of the aprotic organic solvent N,N-dimethylacetamide (DMAc). It is characterized by the substitution of the three acetyl methyl protons with deuterium atoms, resulting in a molecular formula of C4H6D3NO and a molecular weight of 90.14 g/mol [1]. This precise isotopic labeling confers a nominal mass shift of +3 Da relative to unlabeled DMAc (C4H9NO, 87.12 g/mol) , making it ideally suited for use as an internal standard (IS) in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications .

Why N,N-Dimethylacetamide-2,2,2-D3 Cannot Be Replaced by Unlabeled DMAc or Other Deuterated Analogs


Direct substitution of N,N-Dimethylacetamide-2,2,2-D3 with unlabeled N,N-dimethylacetamide (DMAc) or its perdeuterated form (DMAc-d9) in analytical workflows is analytically unsound and leads to quantification failure or compromised data integrity. Unlabeled DMAc provides no mass differentiation, precluding its use as an internal standard for MS-based quantification of the same analyte [1][2]. Conversely, while DMAc-d9 offers a larger +9 Da mass shift and is marketed as a routine NMR solvent, its use in LC-MS/MS applications can introduce significant isotopic cross-talk and chromatographic separation issues compared to the smaller, well-resolved +3 Da shift of DMAc-d3 [3]. The site-specific deuteration of the acetyl group in DMAc-d3 is critical for mechanistic studies, such as tracking kinetic isotope effects (KIE) during C-H bond activation [4], a feature that perdeuterated analogs cannot provide due to the indiscriminate labeling of all sites. Therefore, for precise, interference-free quantification of DMAc itself, or for specific metabolic and kinetic studies, only the DMAc-d3 isotopologue offers the necessary combination of a clean +3 Da mass shift and defined site-specific labeling [5].

Quantitative Evidence for Selecting N,N-Dimethylacetamide-2,2,2-D3 over Its Analogs


LC-MS Quantification: DMAc-d3 as Internal Standard Enables Method Accuracy of <7.7% Bias and Precision

In a validated LC-MS method for monitoring N,N-dimethylacetamide (DMA) in pediatric plasma, N,N-Dimethylacetamide-2,2,2-D3 (deuterium-labelled DMA) was employed as the internal standard. Using this internal standard, the method achieved intra- and inter-assay accuracy and precision (bias and CV) of <7.7% across a concentration range of 0.25 to 150 mg/L. Without this specific deuterated internal standard to correct for matrix effects and recovery losses, such a high level of accuracy and precision for DMA quantification in complex biological matrices would be unattainable using a non-labeled or structural analog IS [1].

LC-MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Site-Specific Isotopic Enrichment: 98 atom % D at Acetyl Group Enables Unique KIE Studies

N,N-Dimethylacetamide-2,2,2-D3 is supplied with a guaranteed isotopic enrichment of 98 atom % D specifically at the acetyl methyl position . This site-specific labeling is a key differentiator from perdeuterated DMAc-d9 (>99 atom % D at all positions). The defined labeling at the C-H bonds of the acetyl group allows researchers to probe the primary kinetic isotope effect (KIE) for hydrogen abstraction from that specific site, a parameter measured for acetamide-d3 as part of studies on methyl radical attack [1]. Perdeuterated analogs, with all positions labeled, cannot deconvolute site-specific reactivity in this manner .

Kinetic Isotope Effect (KIE) Reaction Mechanism Elucidation Deuteration Chemistry

Minimal Deuterium-Induced Chromatographic Shift: DMAc-d3 Co-Elutes with Unlabeled DMAc

A key performance metric for deuterated internal standards is their chromatographic behavior relative to the analyte. While large numbers of deuterium substitutions (e.g., +9 Da for DMAc-d9) can cause noticeable isotopic fractionation and a shift in retention time leading to differential matrix effects in LC-MS [2][3], the smaller +3 Da shift of DMAc-d3 ensures it co-elutes precisely with unlabeled DMAc. This co-elution is critical for correcting for ion suppression or enhancement throughout the entire chromatographic peak, ensuring the highest quantitative accuracy [1]. DMAc-d9, in contrast, may exhibit a measurable retention time difference, compromising its suitability for precise bioanalytical quantification of DMAc [2].

LC-MS/MS Isotope Dilution Mass Spectrometry Internal Standard Selection

Physicochemical Properties: Boiling Point and Density of DMAc-d3 Match Unlabeled DMAc

N,N-Dimethylacetamide-2,2,2-D3 exhibits physicochemical properties that are, within experimental error, identical to its unlabeled counterpart. Reported properties for DMAc-d3 include a boiling point of 166.1±0.0 °C (at 760 mmHg) and a density of 0.9±0.1 g/cm³ [1]. These values are statistically indistinguishable from unlabeled DMAc (boiling point 165-166 °C; density ~0.94 g/cm³) [2]. This near-identical behavior ensures that when DMAc-d3 is used as a tracer or internal standard in a reaction or extraction, it does not alter the physical dynamics of the system, a critical requirement for accurate kinetic and mechanistic studies [3].

Solvent Replacement Reaction Optimization Physicochemical Characterization

Validated Application Scenarios for Procuring N,N-Dimethylacetamide-2,2,2-D3


Bioanalytical Quantification of DMAc in Plasma via LC-MS

Procure N,N-Dimethylacetamide-2,2,2-D3 as a deuterated internal standard for the precise quantification of unlabeled N,N-dimethylacetamide (DMAc) in complex biological matrices, such as plasma. This application is validated by its use in a published LC-MS method for monitoring DMAc exposure in pediatric patients undergoing i.v.-busulfan therapy, where it enabled the method to meet stringent bioanalytical validation criteria [1]. The +3 Da mass shift provides clean separation from the analyte signal without compromising co-elution, a critical factor for accurate quantification [2].

Mechanistic Probe for Kinetic Isotope Effect (KIE) Studies of Amide C-H Activation

Utilize N,N-Dimethylacetamide-2,2,2-D3 in fundamental physical organic chemistry research as a site-specifically labeled substrate to measure the primary kinetic isotope effect (KIE) for reactions involving hydrogen abstraction from the acetyl group. The defined deuteration pattern of the CD3 group allows for the direct measurement of k_H/k_D ratios, providing invaluable insight into rate-determining steps of C-H bond cleavage, as demonstrated in studies on methyl radical attack on acetamides [3]. This application is not possible with perdeuterated analogs (e.g., DMAc-d9) which would convolute multiple potential reaction sites .

Internal Standard for Quantitative NMR (qNMR) Analysis of Organic Molecules

Employ N,N-Dimethylacetamide-2,2,2-D3 as an internal concentration reference standard for quantitative NMR (qNMR) experiments. Its deuterated acetyl group renders it 'NMR-silent' for this signal in 1H spectra, while the residual N-methyl protons can be calibrated for use as an internal standard peak. This enables accurate, non-destructive quantification of analytes in solution without the need for an external standard curve, leveraging the compound's high isotopic purity (≥98 atom % D) .

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